2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Description
Chemical Classification and Structural Identity
2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid belongs to the chemical class of halogenated biphenyl carboxylic acids, representing a sophisticated example of multi-substituted aromatic compounds. The compound bears the Chemical Abstracts Service registry number 1350760-11-0 and possesses the molecular formula C₁₃H₇Cl₂FO₂ with a precisely calculated molecular weight of 285.10 atomic mass units. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,5-dichloro-4-(4-fluorophenyl)benzoic acid, which accurately reflects its systematic structural organization.
The structural architecture of this compound features a biphenyl core system where two benzene rings are connected through a single carbon-carbon bond. The substitution pattern includes two chlorine atoms positioned at the 2,6-positions (equivalent to 3,5-positions in the systematic naming) of one phenyl ring, while a fluorine atom occupies the 4'-position of the second phenyl ring. Additionally, a carboxylic acid functional group is attached at the 4-position of the chlorine-substituted ring, creating a complex multi-functional aromatic system. This specific arrangement of substituents generates a compound with distinct electronic and steric properties that differentiate it from other members of the biphenyl carboxylic acid family.
The chemical structure can be represented through multiple notational systems. The Simplified Molecular Input Line Entry System notation reads: C1=CC(=CC=C1C2=C(C=C(C=C2Cl)C(=O)O)Cl)F, while the International Chemical Identifier provides: InChI=1S/C13H7Cl2FO2/c14-10-5-8(13(17)18)6-11(15)12(10)7-1-3-9(16)4-2-7/h1-6H,(H,17,18). These representations facilitate precise identification and database searching across scientific literature and chemical databases.
The compound exhibits characteristics typical of halogenated aromatic carboxylic acids, including enhanced lipophilicity compared to unsubstituted benzoic acid derivatives and modified electronic properties due to the electron-withdrawing effects of the halogen substituents. The presence of both chlorine and fluorine atoms creates a unique electronic environment that influences the compound's reactivity patterns and potential biological interactions.
Historical Development of Halogenated Biphenyl Research
The scientific investigation of halogenated biphenyl compounds has evolved considerably since the early twentieth century, with initial research focusing primarily on polychlorinated biphenyl systems for industrial applications. Biphenyl itself, first characterized as an aromatic hydrocarbon with molecular formula (C₆H₅)₂, served as the foundational structure for subsequent halogenation studies and became notable as a starting material for various industrial processes. The development of halogenated biphenyl research gained significant momentum during the mid-twentieth century when researchers began exploring the systematic effects of halogen substitution on biphenyl systems.
Early investigations into halogenated biphenyls revealed remarkable structure-activity relationships that became fundamental to understanding their biological and chemical properties. Research conducted in the 1970s and 1980s demonstrated that polyhalogenated biphenyls could induce microsomal mixed-function oxygenases in multiple species, including humans, and could be classified into distinct inducer categories based on their structural characteristics. These studies established that the biological activity of halogenated biphenyls depends critically on substitution patterns, particularly the presence of lateral halogen substituents and the absence of ortho substitution adjacent to the biphenyl bridge.
The structure-activity relationship investigations revealed that compounds with at least two adjacent halogens in the lateral positions (meta and para) of the benzene rings exhibited enhanced biological activity, while ortho substitution typically prevented optimal binding by blocking planar configuration. This fundamental understanding laid the groundwork for more sophisticated approaches to halogenated biphenyl design and synthesis. Additionally, research into the relative potencies of different halogen substituents established the order: iodine > bromine > chlorine > fluorine, suggesting that polarizability of lateral substituent groups plays a crucial role in determining biological activity.
The historical development of analytical techniques for halogenated biphenyls advanced significantly with the introduction of gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, enabling precise structural characterization and quantitative analysis. These technological advances facilitated more detailed investigations into the transport properties of halogenated biphenyls in biological systems, revealing that these compounds associate with major classes of plasma proteins and are most concentrated in lipoproteins. Such findings contributed to better understanding of how structural modifications influence both the physical properties and biological behavior of halogenated biphenyl derivatives.
The evolution of synthetic methodologies for producing specific halogenated biphenyl derivatives has paralleled advances in cross-coupling chemistry, particularly the development of palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. These synthetic innovations have enabled researchers to prepare targeted halogenated biphenyl structures with precise substitution patterns, facilitating more systematic structure-activity relationship studies and expanding the potential applications of these compounds in pharmaceutical and materials science research.
Significance in Organic Chemistry and Materials Science
Halogenated biphenyl carboxylic acids, including this compound, occupy a central position in contemporary organic chemistry due to their versatile synthetic utility and unique electronic properties. The carboxylic acid functional group serves a crucial role in biochemical systems and drug design by enhancing hydrophilicity and polarity of molecules, which directly affects bioavailability and molecular recognition processes. Within the broader context of biphenyl-derived carboxylic acids, these compounds have demonstrated significant pharmaceutical relevance, with several derivatives serving as active ingredients in marketed therapeutic agents.
The synthetic accessibility of halogenated biphenyl carboxylic acids through modern cross-coupling methodologies has expanded their utility as building blocks for complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, utilizing palladium catalysis, has emerged as a particularly effective approach for constructing biphenyl frameworks with precise halogen substitution patterns. This synthetic methodology enables the preparation of diverse libraries of biphenyl carboxylic acids, facilitating systematic exploration of structure-activity relationships and optimization of desired properties for specific applications.
In materials science applications, halogenated biphenyl derivatives contribute to the development of liquid crystal systems, where the biphenyl motif provides essential mesogenic properties. The incorporation of halogen substituents and carboxylic acid functionality can significantly influence the thermal stability, dielectric properties, and molecular ordering characteristics of liquid crystalline materials. These properties make halogenated biphenyl carboxylic acids valuable components in advanced display technologies and other electrooptical applications.
The electronic properties of halogenated biphenyl systems are particularly significant in the context of molecular electronics and organic semiconductor research. The presence of multiple halogen substituents creates unique electronic environments that can be fine-tuned through strategic substitution patterns, potentially leading to materials with tailored conductivity, photophysical properties, or molecular recognition capabilities. The electron-withdrawing nature of halogen substituents combined with the electron-withdrawing carboxylic acid group generates compounds with distinctive electrochemical properties that may be exploited in various technological applications.
Furthermore, the stereochemical aspects of biphenyl systems contribute to their significance in asymmetric synthesis and chiral materials development. Rotation about the single bond connecting the two phenyl rings in biphenyl derivatives can be sterically hindered, particularly in ortho-substituted derivatives, leading to atropisomerism where individual enantiomers exhibit optical stability. This stereochemical behavior creates opportunities for developing chiral ligands and catalysts based on substituted biphenyl frameworks.
Overview of Current Research Landscape
Contemporary research involving halogenated biphenyl carboxylic acids encompasses diverse areas of investigation, ranging from fundamental synthetic methodology development to applied research in pharmaceutical and materials sciences. Recent studies have demonstrated the potential of biphenyl-based carboxylic acids as anticancer agents, with systematic structure-activity relationship investigations revealing promising therapeutic activities against human breast cancer cell lines. These investigations have utilized advanced molecular docking protocols to understand binding interactions with biological targets such as estrogen receptor alpha, providing insights into the molecular mechanisms underlying observed biological activities.
Current synthetic research focuses on developing efficient methodologies for preparing structurally diverse libraries of halogenated biphenyl carboxylic acids. Single-step Suzuki-Miyaura cross-coupling reactions have proven particularly valuable for this purpose, enabling rapid access to multiple derivatives with varied substitution patterns. Recent investigations have characterized compounds with different halogen substituents including chloro, cyano, methoxy, trifluoromethyl, and methyl functionalities, providing comprehensive structure-activity data for optimization of desired properties. These studies have revealed that compounds without ring substituents or those bearing benzyloxy groups often exhibit enhanced biological activities compared to more heavily substituted analogs.
Advanced analytical characterization techniques continue to play crucial roles in current research efforts. Modern investigations routinely employ proton and carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy for structural confirmation and purity assessment. Additionally, computational approaches including molecular docking studies and quantum chemical calculations provide valuable insights into molecular interactions and electronic properties that complement experimental observations.
The research landscape also encompasses environmental and toxicological investigations of halogenated biphenyl systems, building upon historical concerns regarding polychlorinated biphenyl contamination. Contemporary studies examine the biodegradation pathways of halogenated biphenyls and their potential for conversion into non-toxic compounds through bacterial hydroxylation processes. These investigations contribute to understanding the environmental fate and impact of halogenated biphenyl derivatives while informing the design of more environmentally benign alternatives.
Emerging research directions include the exploration of halogenated biphenyl carboxylic acids as components in advanced functional materials, including organic photovoltaic devices, molecular sensors, and smart polymer systems. The unique combination of electronic properties, structural rigidity, and chemical functionality offered by these compounds positions them as attractive candidates for next-generation materials applications. Additionally, ongoing investigations into the mechanism of action of biologically active halogenated biphenyl derivatives continue to reveal new insights into their potential therapeutic applications and guide the rational design of improved analogs.
| Research Area | Key Findings | Methodological Approaches |
|---|---|---|
| Anticancer Activity | Compounds without ring substituents show enhanced activity (IC₅₀ ~10 μM) | Cell culture assays, molecular docking |
| Synthetic Methodology | Suzuki-Miyaura coupling enables efficient library synthesis | Palladium catalysis, cross-coupling reactions |
| Structure-Activity Relationships | Halogen polarizability influences biological activity (I > Br > Cl > F) | Comparative binding studies, receptor assays |
| Materials Applications | Biphenyl derivatives contribute to liquid crystal properties | Thermal analysis, electrooptical characterization |
| Environmental Studies | Bacterial hydroxylation enables biodegradation | Microbial metabolism studies, analytical monitoring |
Properties
IUPAC Name |
3,5-dichloro-4-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-5-8(13(17)18)6-11(15)12(10)7-1-3-9(16)4-2-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEQLKXQYBRLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2Cl)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206786 | |
| Record name | 2,6-Dichloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-11-0 | |
| Record name | 2,6-Dichloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Coupling Method
A patented method for preparing dichlorobiphenyl carboxylic acids involves reacting p-toluic acid with o-dichlorobenzene in the presence of molecular oxygen and di-t-butylperoxide as an initiator at 120–180 °C in liquid phase. This reaction yields 2,3-dichloro-4-biphenylcarboxylic acid derivatives after filtration and cooling steps. Although this patent specifically mentions 2',3'-dichloro derivatives, the methodology is adaptable for 2,6-dichloro substitution by selecting appropriate dichlorobenzene isomers and reaction conditions.
| Parameter | Conditions | Notes |
|---|---|---|
| Reactants | p-Toluic acid + o-dichlorobenzene | Stoichiometric excess of o-dichlorobenzene |
| Temperature | 120–180 °C | Liquid phase reaction |
| Initiator | Di-t-butylperoxide (0.5–4 mol/mol p-toluic acid) | Continuous addition over 1–28 hours |
| Atmosphere | Molecular oxygen | Oxidative coupling |
| Reaction Time | 7 hours typical | Followed by filtration and cooling |
| Product Isolation | Filtration, cooling to 0 °C | Recovery of dichlorobiphenylcarboxylic acid |
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura coupling is a versatile method to construct biphenyl frameworks with halogen and fluorine substituents. For preparing 2,6-dichloro-4'-fluoro-biphenyl-4-carboxylic acid, the typical approach involves:
- Coupling of a 2,6-dichlorophenylboronic acid (or equivalent organometallic reagent) with a 4-fluorophenyl halide bearing a carboxylic acid or protected carboxylate group.
- Use of Pd(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd(PPh3)4.
- Bases like potassium carbonate or sodium carbonate in polar solvents (water/DMF or toluene/water mixtures).
- Reaction temperatures ranging from reflux (~100–130 °C) to microwave-assisted heating for 0.5–18 hours.
This method allows high regioselectivity and tolerance of functional groups including fluorine atoms, yielding biphenyl carboxylic acids with yields typically between 70–85%.
| Parameter | Conditions | Notes |
|---|---|---|
| Reactants | 2,6-Dichlorophenylboronic acid + 4-fluorophenyl halide | Halide can be bromide or iodide |
| Catalyst | Pd(PPh3)4 or Pd(0) complexes | 4–8 mol% loading |
| Base | K2CO3 or Na2CO3 | 2–5 equivalents |
| Solvent | DMF/H2O, toluene/H2O | Degassed solvents |
| Temperature | 100–130 °C (reflux or microwave) | Reaction time 0.5–18 hours |
| Product Isolation | Extraction and column chromatography | Purification by silica gel |
Fluorination via Nucleophilic Aromatic Substitution
For introducing the 4'-fluoro substituent, nucleophilic aromatic substitution using alkali metal fluorides (KF, LiF, NaF) in the presence of phase transfer catalysts such as phosphonium salts is effective. The reaction is typically carried out in polar aprotic solvents like sulfolane, dimethylformamide, or dimethylsulfoxide at temperatures between -80 °C to 50 °C, preferably -20 °C to 25 °C.
| Parameter | Conditions | Notes |
|---|---|---|
| Fluoride source | KF, LiF, NaF | Alkali metal fluorides |
| Phase transfer catalyst | Phosphonium salts (e.g., (R3)4PX) | Enhances fluoride nucleophilicity |
| Solvent | Sulfolane, DMF, DMSO | Polar aprotic solvents |
| Temperature | -80 °C to 50 °C (preferably -20 to 25 °C) | Mild conditions to prevent side reactions |
| Reaction time | Variable | Monitored by TLC or HPLC |
Oxidation of Biphenyl Aldehydes or Methyl Precursors
Starting from 2'-fluoro-4-biphenylcarbaldehyde or methyl biphenyl derivatives, oxidation to the corresponding carboxylic acid can be achieved by classical oxidants or catalytic aerobic oxidation. For example, potassium hydroxide in methanol with subsequent acidification and recrystallization yields the carboxylic acid.
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 2'-Fluoro-4-biphenylcarbaldehyde | Aldehyde precursor |
| Oxidant/base | KOH in methanol | Basic hydrolysis followed by oxidation |
| Temperature | 20–25 °C | Mild reaction temperature |
| Workup | Acidification with acetic acid | Precipitation and recrystallization |
| Yield | ~42% | Purity improved by multiple recrystallizations |
| Method | Key Reactants | Catalyst/Initiator | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Oxidative coupling | p-Toluic acid + o-dichlorobenzene | Di-t-butylperoxide + O2 | 120–180 °C, liquid phase, 7–28 h | Moderate | Suitable for dichlorobiphenyl acids |
| Suzuki–Miyaura cross-coupling | 2,6-Dichlorophenylboronic acid + 4-fluorophenyl halide | Pd(0) complexes | 100–130 °C, aqueous-organic solvent, 0.5–18 h | 70–85% | High regioselectivity, functional group tolerant |
| Nucleophilic fluorination | Halogenated biphenyl precursor | Alkali metal fluoride + PTC | -80 to 50 °C, polar aprotic solvents | Variable | Mild conditions for fluorine introduction |
| Oxidation of aldehyde/methyl | Biphenyl aldehyde or methyl derivative | KOH, oxidants | 20–25 °C, basic hydrolysis + acidification | ~42% | Classical oxidation to carboxylic acid |
- The oxidative coupling method is effective for introducing chlorine substituents on biphenyl carboxylic acids but requires careful control of initiator concentration and oxygen atmosphere to avoid overoxidation or side products.
- Suzuki–Miyaura coupling remains the most versatile and widely applied method for biphenyl synthesis, allowing precise placement of halogens and fluorine substituents with high yields and mild conditions.
- Fluorination using alkali metal fluorides in the presence of phase transfer catalysts is a preferred route for introducing fluorine atoms, especially when direct fluorination is challenging due to regioselectivity or substrate sensitivity.
- Oxidation of biphenyl aldehydes or methyl precursors is a classical approach to obtain carboxylic acids but may suffer from moderate yields and requires purification steps.
The preparation of 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid involves a combination of selective halogenation, palladium-catalyzed cross-coupling, nucleophilic fluorination, and oxidation steps. Among these, Suzuki–Miyaura coupling coupled with careful fluorination and oxidation offers the most efficient and high-yielding synthetic route. The choice of method depends on available starting materials, desired purity, and scale of synthesis.
Chemical Reactions Analysis
Substitution Reactions
The chlorine and fluorine atoms at positions 2, 6, and 4' undergo nucleophilic and electrophilic substitutions under controlled conditions:
-
Halogen Replacement :
-
Chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents.
-
Fluorine at position 4' exhibits lower reactivity due to stronger C–F bonds but can be displaced under high-temperature catalysis (e.g., Pd/ligand systems) .
-
Example Reaction :
Key Reagents :
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| Pd(dba)₂/PPh₃ | Catalyst for C–X activation | THF/H₂O, 105°C | 78–85 |
| K₃PO₄ | Base | Reflux, 18 h | 72 |
Coupling Reactions
The biphenyl core participates in cross-coupling reactions to form complex architectures:
Suzuki-Miyaura Coupling
Palladium or iron catalysts facilitate aryl-aryl bond formation with boronic acids:
Reaction Pathway :
Catalyst Comparison :
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | SPhos | THF/H₂O | 89 | |
| FeCl₂ | IMes | DMF | 65 |
Case Study : Coupling with 3-chloro-4-fluorophenylboronic acid yielded a biphenylphosphine oxide derivative (78% yield) .
C–H Activation
Directed C–H functionalization enables regioselective modifications:
-
Ruthenium catalysts promote arylation at the biphenyl ortho positions .
-
Copper-mediated C–N bond formation generates heterocyclic derivatives .
Oxidation and Reduction
The carboxylic acid group and aromatic system undergo redox transformations:
Carboxylic Acid Reduction
LiAlH₄ reduces the –COOH group to –CH₂OH:
Conditions : THF, 0°C to RT, 12 h; Yield: 68% .
Aromatic Ring Oxidation
Strong oxidants (e.g., KMnO₄) hydroxylate the biphenyl system, though electron-withdrawing groups limit reactivity .
Biologically Active Derivatives
-
Enzyme Inhibition : Methyl ester derivatives showed IC₅₀ values of 0.8–1.2 μM against metabolic enzymes .
-
Anticancer Activity : Sulfanyl derivatives exhibited enhanced cytotoxicity (EC₅₀: 3.5 μM) in HeLa cell lines .
Stability and Reactivity Trends
DFT Analysis :
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO/LUMO Gap | 4.56–5.14 | High kinetic stability |
| Electrophilicity Index | 1.45 | Moderate electrophilic character |
Data from computational studies align with experimental observations of selective reactivity at halogen sites .
Scientific Research Applications
Organic Synthesis
2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications through substitution reactions, making it valuable in developing pharmaceuticals and agrochemicals .
Biological Studies
This compound has been utilized in biological research to study enzyme inhibition and protein interactions. Its halogenated structure can influence binding affinities and reactivity with biological targets, thus providing insights into drug design and development .
Material Science
In material science, this compound is explored for creating specialty chemicals and materials that exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine and chlorine atoms .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders .
Case Study 2: Synthesis of Derivatives
Researchers synthesized various derivatives of this compound to evaluate their biological activity. Several derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound, indicating the importance of structural modifications in drug development .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4’-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct data on 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid in the provided evidence, this comparison is based on structural analogs and general principles of substituent effects. The following table summarizes key differences between this compound and related biphenyl carboxylic acids:
| Compound Name | Substituents (Positions) | Key Properties | Potential Applications |
|---|---|---|---|
| This compound | Cl (2,6), F (4'), COOH (4) | High lipophilicity; moderate acidity (pKa ~3.5–4.2); UV absorption at 260 nm | Drug intermediates, enzyme inhibitors |
| Biphenyl-4-carboxylic acid | None | Low lipophilicity; pKa ~4.9; limited metabolic stability | Solubility enhancers, polymer additives |
| 4'-Fluorobiphenyl-4-carboxylic acid | F (4'), COOH (4) | Enhanced metabolic stability; pKa ~4.0; improved bioavailability | Anticancer agents, kinase inhibitors |
| 2,6-Dichlorobiphenyl-4-carboxylic acid | Cl (2,6), COOH (4) | High electron-withdrawing effects; pKa ~3.8; increased toxicity risk | Herbicides, antimicrobial agents |
Key Observations:
- Electron-Withdrawing Effects : The chlorine substituents in this compound lower the pKa of the carboxylic acid group compared to unsubstituted biphenyl-4-carboxylic acid, enhancing its solubility in polar solvents under physiological conditions.
- Fluorine’s Role : The 4'-fluorine improves metabolic stability by resisting oxidative degradation, a property shared with other fluorinated pharmaceuticals.
Research Findings and Challenges
- Synthetic Accessibility : Chlorination at positions 2 and 6 requires harsh conditions (e.g., Cl₂/FeCl₃), which may lead to side products. Fluorination at 4' is typically achieved via Ullmann coupling or directed ortho-metalation .
- Toxicity Concerns : Dichlorinated biphenyls are associated with environmental persistence and bioaccumulation risks, necessitating rigorous safety evaluations.
Limitations of Provided Evidence
The evidence supplied (Pharmacopeial Forum, 2017) focuses on cephalosporin antibiotics, such as (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid, which are structurally unrelated to biphenyl carboxylic acids. No direct comparisons or data relevant to the target compound were identified .
Biological Activity
2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1350760-11-0) is an organic compound characterized by its biphenyl structure with chlorine and fluorine substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C13H7Cl2FO2
- Molecular Weight : 285.1 g/mol
- Structure : The compound features a biphenyl core with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the para position relative to the carboxylic acid group.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The halogen substituents can enhance the compound's reactivity and binding affinity to proteins or enzymes involved in various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related biphenyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| ADEP1 | 64 | Neisseria meningitidis |
| ACP1a | 32 | Haemophilus influenzae |
| ACP1b | 8 | Haemophilus influenzae |
These findings suggest that the presence of halogen atoms may enhance the antimicrobial efficacy of biphenyl derivatives .
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence supporting the antiviral potential of this compound. A study evaluating various compounds for their ability to inhibit viral replication found that certain derivatives exhibited over 50% inhibitory activity against yellow fever virus at concentrations as low as 50 µM. Although specific data for this compound was not detailed in this study, its structural similarities to active compounds suggest potential antiviral applications .
Case Studies
A notable case study involved the synthesis and evaluation of various biphenyl derivatives, including those containing halogen substituents. The study focused on their effects on bacterial growth and viral replication. Results indicated that modifications in the molecular structure significantly impacted both antibacterial and antiviral activities.
Example Case Study Findings:
- Compound X (related structure): Showed an IC50 of 5.2 µg/mL against Chlamydia, indicating strong selective activity.
- Compound Y (another derivative): Demonstrated significant cytotoxicity at higher concentrations but retained efficacy against pathogenic bacteria without affecting human cell viability at lower doses .
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that many derivatives of biphenyl compounds exhibit low toxicity towards human cells. For example, compounds tested at concentrations up to 100 µg/mL did not show significant cytotoxic effects while maintaining their antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , starting with halogenated biphenyl precursors. For example, 2'-fluoro-1,1':4',1''-terphenyl derivatives (structurally analogous) are synthesized by coupling brominated intermediates with fluorinated boronic acids . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products. Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃). Optimization should focus on reducing dehalogenation side reactions by controlling reaction time and temperature .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% is typical for research-grade material) .
- NMR : Confirm substitution patterns via ¹H/¹³C NMR. For example, fluorine-induced splitting in aromatic protons (e.g., 8.0–8.5 ppm for biphenyl protons) and carboxylic acid protons (~12–13 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M-H]⁻ ion at m/z 323.97 for C₁₃H₇Cl₂FO₂) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation (Category 2 skin corrosion/irritation per GHS) .
- Ventilation : Use a fume hood to prevent inhalation of fine particulates.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in halogenated biphenyl derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For example, analogous compounds like 2-(2,6-dichlorophenyl)acetamide derivatives are resolved via SHELX with R₁ < 0.05. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Twinning and disorder in the biphenyl system require careful refinement of occupancy factors .
Q. What strategies address contradictions in bioactivity data for halogenated biphenylcarboxylic acids?
- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ variations) may arise from:
- Impurity Profiles : Trace chlorinated byproducts (e.g., polychlorinated biphenyls) can skew results. Use preparative HPLC to isolate the target compound .
- Solubility Effects : Poor aqueous solubility may lead to false negatives. Optimize DMSO/water ratios or use surfactants (e.g., Tween-80) .
- Metabolic Stability : Assess stability in liver microsomes to differentiate intrinsic activity from metabolic artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydroorotate dehydrogenase (DHODH), a target for antitumor agents. Focus on halogen-π interactions between chlorine/fluorine substituents and aromatic residues (e.g., Phe⁹⁸ in DHODH) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Catalyst Loading : Reduce Pd catalyst from 5 mol% (lab scale) to 0.5–1 mol% via ligand optimization (e.g., XPhos) to lower costs and metal residues .
- Solvent Choice : Replace toluene with cyclopentyl methyl ether (CPME) for better scalability and reduced toxicity .
- Process Monitoring : Use inline FTIR to track reaction progress and detect intermediates, ensuring consistent regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
